molecular formula C18H20N4O5S B2616692 N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1105247-93-5

N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2616692
CAS RN: 1105247-93-5
M. Wt: 404.44
InChI Key: BEZGCPCBMFGWGE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups, including an amide, a dioxole, and a pyrazole . These types of compounds are often found in pharmaceuticals and could have a variety of biological activities.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the coupling of the different components . Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of this compound includes several rings, which could contribute to its stability and reactivity . The presence of the amide group could also affect its solubility and interactions with biological molecules.


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present . The amide group could participate in condensation reactions, while the pyrazole ring could undergo substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . The presence of the amide group could affect its solubility, while the pyrazole ring could affect its stability and reactivity.

Scientific Research Applications

Scientific Research Applications of Analogous Compounds

Although the exact compound was not identified, it is worth noting that similar chemical structures, such as pyrazole, pyrimidine, and benzothiazole derivatives, have been extensively studied for their biological activities and potential applications in medicinal chemistry. These compounds have shown a range of activities, from antibacterial and anti-inflammatory properties to anticancer and antiviral effects. Their synthesis and biological evaluation are of significant interest for developing new therapeutic agents.

  • Antibacterial and Antifungal Activities

    Compounds with structural similarities have been synthesized and evaluated for their antimicrobial properties. For example, pyrazole derivatives have demonstrated promising antibacterial activity, especially against strains like Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells (M. Palkar et al., 2017) Medicinal Chemistry Research.

  • Anti-Inflammatory and Analgesic Properties

    Novel benzodifuranyl compounds derived from natural products have shown COX-1/COX-2 inhibition, displaying significant analgesic and anti-inflammatory activities (A. Abu‐Hashem et al., 2020) Molecules.

  • Anticancer Activities

    Various synthesized pyrazole and pyrimidine derivatives have been screened for their cytotoxicity against different cancer cell lines, indicating potential as anticancer agents. For instance, benzamide-based 5-aminopyrazoles and their fused heterocycles exhibited remarkable activity against avian influenza virus, highlighting their potential in antiviral and anticancer applications (A. Hebishy et al., 2020) ACS Omega.

Future Directions

The study and development of new organic compounds is a rapidly advancing field . This compound, with its complex structure and potential biological activity, could be a subject of future research.

properties

IUPAC Name

N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S/c1-25-5-4-19-16(23)7-22-17(12-8-28-9-13(12)21-22)20-18(24)11-2-3-14-15(6-11)27-10-26-14/h2-3,6H,4-5,7-10H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZGCPCBMFGWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide

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